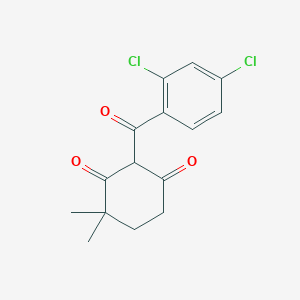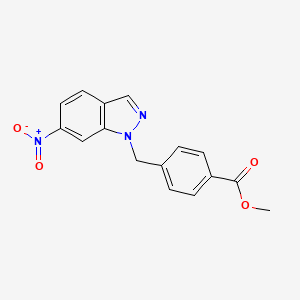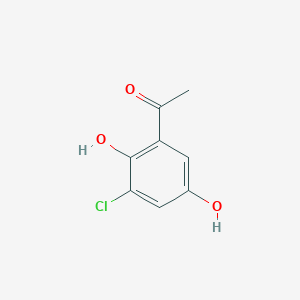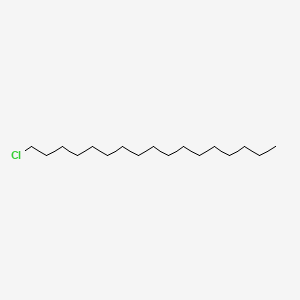
1-CHLOROHEPTADECANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-CHLOROHEPTADECANE is an organic compound with the molecular formula C₁₇H₃₅Cl It is a chlorinated derivative of heptadecane, a straight-chain alkane with 17 carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
1-CHLOROHEPTADECANE can be synthesized through the chlorination of heptadecane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions must be carefully controlled to ensure the selective formation of the 1-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of heptadecane, 1-chloro- may involve continuous flow reactors where heptadecane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
1-CHLOROHEPTADECANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.
Reduction Reactions: The chlorine atom can be removed through reduction reactions to regenerate heptadecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various alkyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The primary product is heptadecane.
科学研究应用
1-CHLOROHEPTADECANE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用机制
The mechanism by which heptadecane, 1-chloro- exerts its effects involves the interaction of the chlorine atom with various molecular targets. In biological systems, the compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution and other reactions.
相似化合物的比较
Similar Compounds
Hexadecane, 1-chloro-: A chlorinated derivative of hexadecane with similar chemical properties but a shorter carbon chain.
Octadecane, 1-chloro-: A chlorinated derivative of octadecane with a longer carbon chain.
Uniqueness
1-CHLOROHEPTADECANE is unique due to its specific carbon chain length, which influences its physical and chemical properties. Compared to its shorter and longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
62016-75-5 |
|---|---|
分子式 |
C17H35Cl |
分子量 |
274.9 g/mol |
IUPAC 名称 |
1-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
InChI 键 |
FGIOHOBVUCNHBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


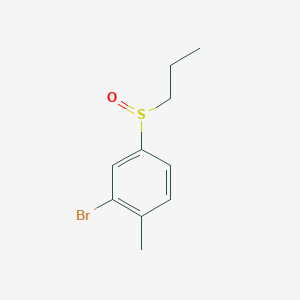
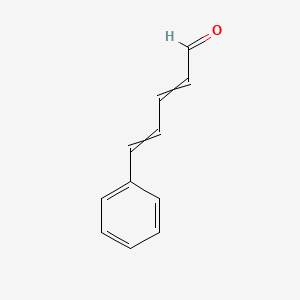
![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropylidene]azetidine](/img/structure/B8651781.png)
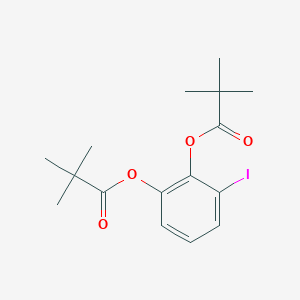
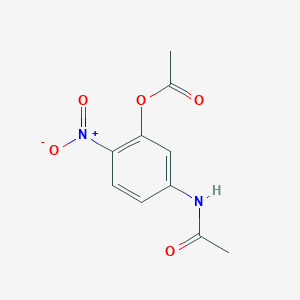
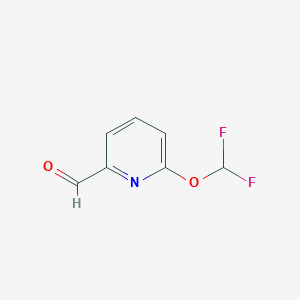
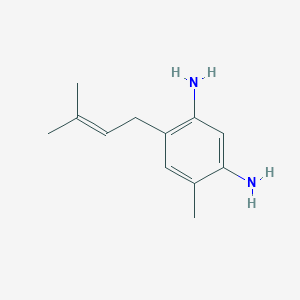
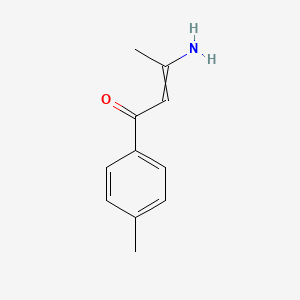
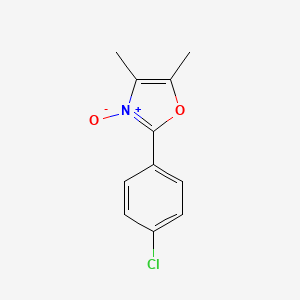
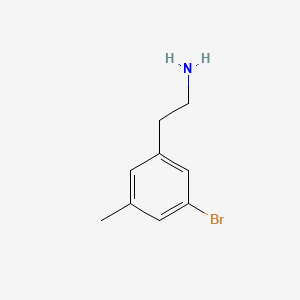
![Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-](/img/structure/B8651839.png)
